2-(2-Tert-butylphenoxy)ethanamine

Description

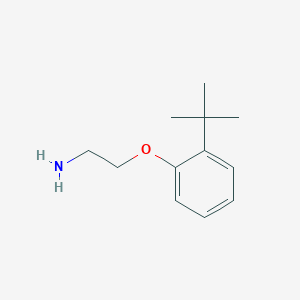

2-(2-Tert-butylphenoxy)ethanamine is a phenethylamine derivative characterized by a tert-butyl group at the ortho position of the phenoxy ring and an ethanamine side chain. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol (PubChem data) . The tert-butyl group imparts significant steric bulk, influencing both chemical reactivity and biological interactions. This compound is primarily used in medicinal chemistry and organic synthesis, serving as a precursor for pharmaceuticals and biochemical probes due to its ability to interact with enzymes and receptors .

Properties

IUPAC Name |

2-(2-tert-butylphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)10-6-4-5-7-11(10)14-9-8-13/h4-7H,8-9,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALAKHDLWOOTPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butylphenoxy)ethanamine typically involves the reaction of 2-tert-butylphenol with ethylene oxide to form 2-(2-tert-butylphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce this compound. The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butylphenoxy)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted ethanamines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Tert-butylphenoxy)ethanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Tert-butylphenoxy)ethanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenoxy ring critically affects reactivity and bioactivity. For example:

- 2-(4-Tert-butylphenoxy)ethanamine (para-substituted tert-butyl) has reduced steric hindrance compared to the ortho-substituted analog, enhancing its solubility in polar solvents .

- 2-(3-Methoxyphenoxy)ethanamine (meta-substituted methoxy) exhibits distinct binding affinities due to electron-donating effects of the methoxy group, which alter electronic density on the aromatic ring .

- 2-(2-Fluorophenoxy)ethanamine (ortho-substituted fluorine) combines steric and electronic effects, with fluorine’s electronegativity increasing oxidative stability .

Table 1: Substituent Effects on Reactivity and Bioactivity

| Compound | Substituent Position/Group | Key Properties |

|---|---|---|

| 2-(2-Tert-butylphenoxy)ethanamine | Ortho-tert-butyl | High steric hindrance; moderate solubility in organic solvents |

| 2-(4-Tert-butylphenoxy)ethanamine | Para-tert-butyl | Lower steric hindrance; improved solubility in aqueous media |

| 2-(3-Methoxyphenoxy)ethanamine | Meta-methoxy | Enhanced nucleophilicity; potential serotonin receptor modulation |

| 2-(2-Fluorophenoxy)ethanamine | Ortho-fluoro | Increased oxidative stability; antimicrobial activity |

Biological Activity

2-(2-Tert-butylphenoxy)ethanamine is a compound that has garnered attention for its potential biological activities, particularly in the realms of oncology and neuroprotection. This article delves into the mechanisms of action, biological effects, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound includes a tert-butyl group which enhances its hydrophobic properties, making it an interesting candidate for various biological applications. The presence of the phenoxy group allows for interactions with various biomolecules, influencing its biological activity.

The compound primarily functions as a modulator of several key protein tyrosine kinases (PTKs), including:

- FLT3 : Frequently mutated in acute myeloid leukemia (AML), FLT3 plays a crucial role in cell proliferation. Inhibition of this kinase can lead to reduced tumor growth.

- c-KIT : Involved in hematopoiesis and certain cancers, c-KIT modulation can help manage related disorders.

- TrkB : This receptor is significant in neurotrophic signaling, and its inhibition may provide therapeutic benefits in neurodegenerative diseases.

Summary Table of Biological Activities

| Activity Type | Target Kinase | Effect | Reference |

|---|---|---|---|

| Inhibition | FLT3 | Reduced cell proliferation | |

| Inhibition | c-KIT | Decreased hematopoietic activity | |

| Modulation | TrkB | Altered neuronal survival |

Case Studies and Research Findings

- FLT3 Inhibition in AML : A study demonstrated that compounds similar to this compound effectively inhibited FLT3 activity in AML cell lines, leading to increased apoptosis and reduced cell viability. This suggests potential as a therapeutic agent in AML treatment.

- c-KIT and Mast Cell Disorders : Research indicated that inhibition of c-KIT could alleviate symptoms in mast cell disorders, showcasing its role in modulating immune responses.

- Neuroprotective Effects via TrkB : Studies have shown that compounds targeting TrkB signaling can reduce neuronal death in models of neurodegeneration, indicating promise for treating conditions like Alzheimer's disease.

Therapeutic Applications

The potential therapeutic applications of this compound are broad, with ongoing research exploring its use as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.